molecular formula C19H16N2O4S B12186757 (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(4-hydroxyphenethyl)benzamide

(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(4-hydroxyphenethyl)benzamide

Cat. No.: B12186757
M. Wt: 368.4 g/mol
InChI Key: DEIURAOEQSNNNI-WJDWOHSUSA-N
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Description

(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(4-hydroxyphenethyl)benzamide is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(4-hydroxyphenethyl)benzamide typically involves the condensation of a thiazolidinone derivative with a benzamide derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions may target the carbonyl groups within the molecule.

    Substitution: Substitution reactions can occur at the aromatic rings, especially with electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(4-hydroxyphenethyl)benzamide may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinally, thiazolidinone derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. This compound may exhibit similar activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, thiazolidinones can interact with enzymes or receptors, modulating their activity. The molecular targets may include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzamides: Often used as antipsychotic agents.

    Phenethylamines: Commonly found in neurotransmitter analogs.

Uniqueness

What sets (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-(4-hydroxyphenethyl)benzamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[2-(4-hydroxyphenyl)ethyl]benzamide

InChI

InChI=1S/C19H16N2O4S/c22-15-7-3-12(4-8-15)9-10-20-17(23)14-5-1-13(2-6-14)11-16-18(24)21-19(25)26-16/h1-8,11,22H,9-10H2,(H,20,23)(H,21,24,25)/b16-11-

InChI Key

DEIURAOEQSNNNI-WJDWOHSUSA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3)O

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)O

Origin of Product

United States

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